

# Technical Guide: 4-(Morpholinomethyl)cyclohexan-1-ol

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## Compound of Interest

Compound Name: 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol

Cat. No.: B13455512

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## Executive Summary & Compound Identity

4-(Morpholinomethyl)cyclohexan-1-ol is a bifunctional saturated heterocycle widely utilized in drug discovery as a polarity-modulating scaffold. It combines a lipophilic cyclohexane core with a polar, basic morpholine moiety (linked via a methylene bridge) and a hydrogen-bond-donating hydroxyl group. This specific architecture makes it an ideal "fragment" for Fragment-Based Drug Discovery (FBDD) or as a linker in PROTACs (Proteolysis Targeting Chimeras).

## Chemical Identifiers

Identifier	Value
IUPAC Name	4-(Morpholin-4-ylmethyl)cyclohexan-1-ol
Molecular Formula	C <sub>11</sub> H <sub>21</sub> NO <sub>2</sub>
Molecular Weight	199.29 g/mol
CAS Number	Not widely indexed; often synthesized in-situ or custom ordered. (Closest analog: 4-Morpholinocyclohexanol, CAS 40423-52-7)
PubChem CID	Not Explicitly Indexed (Treat as Novel/Designed Intermediate)
SMILES	<chem>OC1CCC(CN2CCOCC2)CC1</chem>
InChI Key	Calculated: InChI=1S/C11H21NO2/c13-11-3-1-10(2-4-11)9-12-5-7-14-8-6-12/h10-11,13H,1-9H2

## Physicochemical Profile & Drug-Likeness

This compound is designed to improve the sp<sup>3</sup> character (F<sub>sp3</sub>) of drug candidates, a key metric for clinical success. Unlike flat aromatic rings, the cyclohexane core introduces 3D complexity, improving solubility and metabolic stability.

## Calculated Properties (In Silico)

Property	Value	Implication for Drug Design
cLogP	0.8 – 1.2	Ideal for CNS penetration; balances solubility and permeability.
TPSA	~32.7 Å <sup>2</sup>	Low polar surface area suggests good membrane permeability.
pKa (Basic N)	~7.8 – 8.2	Mostly ionized at physiological pH (7.4), improving solubility.
H-Bond Donors	1 (OH)	Specific interaction point for receptor binding pockets.
H-Bond Acceptors	3 (N, O, OH)	Versatile interaction profile.[1] [2]
Rotatable Bonds	2	Low flexibility reduces entropic penalty upon binding.

## Synthetic Methodology

The synthesis of 4-(Morpholinomethyl)cyclohexan-1-ol typically follows a Reductive Amination pathway or a Nucleophilic Substitution route. The choice depends on the availability of starting materials (aldehyde vs. ester).

### Primary Route: Reductive Amination

This is the most robust method, avoiding harsh alkylating agents.

- Starting Material: 4-Hydroxycyclohexanecarbaldehyde (often generated from the reduction of 4-oxocyclohexanecarboxylate).
- Reagents: Morpholine (1.1 eq), Sodium Triacetoxyborohydride (STAB) or NaCNBH<sub>3</sub>.
- Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

- Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.

## Secondary Route: Nucleophilic Substitution

Used when the aldehyde is unstable or unavailable.

- Starting Material: 4-(Bromomethyl)cyclohexan-1-ol.
- Reagents: Morpholine (excess),  $K_2CO_3$  (base).
- Solvent: Acetonitrile (MeCN) or DMF.
- Conditions: Reflux, 60-80°C.

## Synthesis Workflow Diagram (Graphviz)

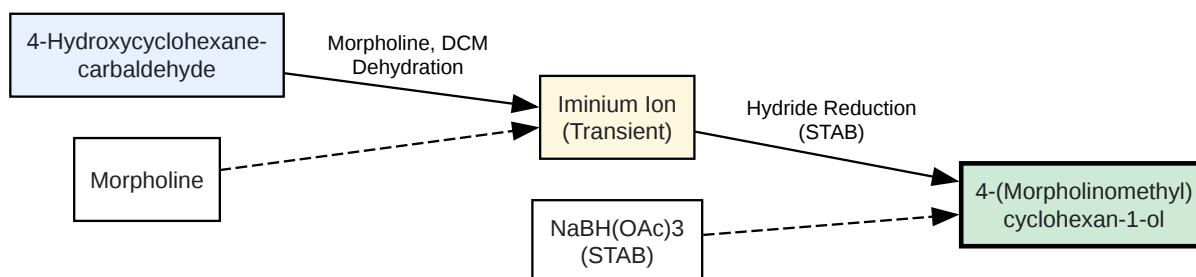


Figure 1: Reductive Amination Pathway for Synthesis.

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## Stereochemical Considerations

The cyclohexane ring introduces cis/trans isomerism.

- Trans-isomer: The morpholinomethyl group and the hydroxyl group are on opposite sides of the ring plane (diequatorial conformation is most stable).
- Cis-isomer: Groups are on the same side (axial-equatorial).

Separation Protocol:

- Flash Chromatography: The isomers often have distinct Rf values on silica gel (Eluent: DCM/MeOH/NH<sub>3</sub>).
- Crystallization: If the product is solid, fractional crystallization from hexane/ethyl acetate can enrich the trans-isomer.

## Applications in Drug Discovery

### Fragment-Based Drug Discovery (FBDD)

The morpholine ring is a classic "privileged structure" that often binds to the hinge region of kinases or the S1 pocket of proteases. The hydroxyl group allows for further functionalization (e.g., ether formation, oxidation to ketone) to "grow" the fragment.

### PROTAC Linkers

The rigid cyclohexane spacer provides a defined distance and vector between the E3 ligase ligand and the Warhead. This rigidity is superior to flexible PEG chains, potentially improving the cell permeability and degradation efficiency of the PROTAC.

### Solubility Enhancer

Attaching this motif to a hydrophobic drug core can significantly lower LogP and improve aqueous solubility due to the basic nitrogen (protonatable) and the polar oxygen.

### Safety & Handling (SDS Highlights)

While specific toxicological data for this exact intermediate may be sparse, handle as a Corrosive/Irritant amine.

- GHS Classification:
  - Skin Irrit. 2 (H315)
  - Eye Irrit. 2A (H319)
  - STOT SE 3 (H335)
- PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

- Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the morpholine nitrogen or absorption of moisture.

## References

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## Sources

- [1. Morpholine synthesis \[organic-chemistry.org\]](#)
- [2. Morpholine synthesis \[organic-chemistry.org\]](#)
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